Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride. Designed for researchers and professionals in drug development, this document offers a predictive framework for spectral interpretation, grounded in established principles of NMR spectroscopy and extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold.[1][2] While a definitive experimental spectrum for this specific molecule is not publicly available, this guide synthesizes data from analogous structures to provide a robust predictive analysis.
The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.[3][4][5][6][7] Accurate and unambiguous structural elucidation is paramount in the synthesis and development of these compounds, with NMR spectroscopy standing as the cornerstone of this analytical process. This guide will delve into the anticipated chemical shifts, coupling constants, and the application of two-dimensional NMR techniques for the complete spectral assignment of the title compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is anticipated to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine substituent at the C6 position and the carbonyl chloride group at the C2 position.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~7.2 - 7.5 | Singlet | N/A | The proton at C3 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the adjacent electron-withdrawing carbonyl chloride group. |
| H-5 | ~9.0 - 9.3 | Doublet | JH5-H7 ≈ 2-3 Hz | The proton at C5 is expected to be significantly deshielded due to the influence of the adjacent nitrogen atom (N4) and the bromine at C6. It will appear as a doublet due to coupling with H7. |
| H-7 | ~8.8 - 9.1 | Doublet | JH7-H5 ≈ 2-3 Hz | The proton at C7 is also deshielded by the adjacent nitrogen (N1) and will appear as a doublet due to coupling with H5. The literature on pyrazolo[1,5-a]pyrimidines confirms this long-range coupling.[1][2] |
The precise chemical shifts will be dependent on the solvent used for analysis. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~160 - 165 | The carbonyl carbon of the acid chloride is expected in this downfield region. |
| C2 | ~145 - 150 | This quaternary carbon is attached to the electron-withdrawing carbonyl chloride group. |
| C3 | ~115 - 120 | This protonated carbon is adjacent to the C2 with the carbonyl chloride. |
| C3a | ~150 - 155 | This is a quaternary bridgehead carbon. |
| C5 | ~140 - 145 | This protonated carbon is deshielded by the adjacent nitrogen (N4). |
| C6 | ~110 - 115 | This carbon is directly attached to the bromine atom, and its chemical shift is significantly influenced by the halogen's electronegativity and heavy atom effect. |
| C7 | ~155 - 160 | This protonated carbon is significantly deshielded due to its position between two nitrogen atoms. |
Unambiguous Structural Verification with 2D NMR Spectroscopy
To overcome the limitations of one-dimensional NMR and provide unequivocal assignments, a suite of two-dimensional NMR experiments is essential.[3][8][9]
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COSY (Correlation Spectroscopy): This experiment will definitively establish the coupling relationship between H-5 and H-7.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons (C3, C5, and C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for assigning the quaternary carbons and confirming the overall connectivity.
Experimental Protocol
The following provides a generalized, yet robust, workflow for the acquisition of high-quality NMR data for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride.
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Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
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Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
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Perform 2D NMR experiments: COSY, HSQC, and HMBC. Standard pulse programs provided with the spectrometer software are generally sufficient.
-
-
Data Processing and Interpretation:
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Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
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Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
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Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
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Analyze the splitting patterns and coupling constants.
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Correlate the signals in the 2D spectra to build the complete structural assignment.
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Conclusion
The structural elucidation of novel compounds such as 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride relies heavily on the detailed interpretation of NMR spectroscopic data. This guide provides a predictive framework for the ¹H and ¹³C NMR spectra, emphasizing the expected chemical shifts and the crucial role of 2D NMR techniques in achieving unambiguous signal assignments. By following the outlined experimental workflow, researchers can confidently characterize this and related pyrazolo[1,5-a]pyrimidine derivatives, ensuring structural integrity in their drug discovery and development endeavors.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- BenchChem. (n.d.). Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative.
- ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3236.
- ChemicalBook. (2025). 6-BroMopyrazolo[1,5-a]pyridine.
- ChemicalBook. (n.d.). 6-BroMopyrazolo[1,5-a]pyridine(1264193-11-4) 1H NMR spectrum.
- Gagné, A., et al. (2022). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. The Journal of Organic Chemistry, 87(1), 358–373.
- García-Castañeda, D. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4786.
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Kumar, A., et al. (2025).
- Al-Salahi, R., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry.
- El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
- Beilstein Journals. (n.d.). Search Results.
- Kaczmarek, E., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 253-258.
- Wang, S., et al. (2011). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Molecular Cancer Therapeutics, 10(1), 103-113.
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